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Compound of Interest

Stannane, trimethyl(4-
Compound Name:

methylphenyl)-
CAS No.: 937-12-2
Cat. No.: B8566121

Get Quote

Technical Guide: Synthesis of Trimethyl(4-
methylphenyl)stannane

CAS Number: 937-12-2 Formula:

Molecular Weight: 254.94 g/mol Synonyms: p-Tolyltrimethylstannane, Trimethyl(p-tolyl)tin, 1-
Trimethylstannyl-4-methylbenzene.

Executive Summary

Trimethyl(4-methylphenyl)stannane is a critical organometallic reagent primarily utilized as a
nucleophile in Stille cross-coupling reactions. It facilitates the introduction of the p-tolyl moiety
into complex organic frameworks under mild palladium-catalyzed conditions. Beyond catalysis,
it serves as a precursor for radioiodination (e.g.,

or

labeling) in the development of SPECT/PET radiotracers, exploiting the high lability of the
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bond.

Critical Safety Directive: This compound and its precursors (specifically trimethyltin chloride)
are potent neurotoxins. They can penetrate nitrile gloves and the blood-brain barrier, causing
limbic system damage. All procedures described herein must be performed in a high-efficiency
fume hood with double-gloving (Silver Shield/4H laminate gloves recommended under nitrile)
and strict waste segregation.

Strategic Synthesis Architecture

The preparation of trimethyl(4-methylphenyl)stannane can be approached via three primary
pathways. The choice of method depends on substrate tolerance, scale, and available
equipment.

o Pathway A (Grignard): The industry standard. Robust, scalable, and cost-effective, but
requires strictly anhydrous conditions.

o Pathway B (Organolithium): High-yielding and fast. Ideal for small-scale, high-value
synthesis where cryogenic control (-78°C) is available.

o Pathway C (Pd-Catalyzed): Avoids handling volatile trimethyltin halides directly, using
hexamethyldistannane instead. Best for late-stage functionalization if the aryl halide is
already present.

Synthesis Decision Matrix
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Starting Material Selection

Standard Lab Scale [Small Scale / High Speed Complex Substrates

(Robust) (Cryogenic) (Neutral Conditions)
Route A: Grignard Route B: Lithiation Route C: Pd-Catalysis
(p-TolyIMgBr + Me3SnCl) (p-TolylLi + Me3SnCl) (p-TolylBr + Me3SnSnMe3)

Reflux, THF/Ether +78°C to RT, THF Pd(PPh3)4, Toluene, 110°C

Trimethyl(4-methylphenyl)stannane

(Target Molecule)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on laboratory

constraints and scale.

Pathway A: The Grighard Route (Standard Protocol)

This method relies on the nucleophilic attack of p-tolylmagnesium bromide on the electrophilic

tin center of trimethyltin chloride (

).

Mechanism

Protocol

Reagents:

p-Bromotoluene (17.1 g, 100 mmol)
Magnesium turnings (2.67 g, 110 mmol, activated)
Trimethyltin chloride (19.9 g, 200 mmol) [TOXIC]

Anhydrous Diethyl Ether (
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) or THF (150 mL)
Step-by-Step Methodology:

Activation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser,
addition funnel, and

inlet. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate
the Mg surface.

Grignard Formation: Add 20 mL of anhydrous

to cover the Mg. Add 5 mL of a solution of p-bromotoluene (total 17.1 g in 80 mL
) to initiate the reaction (indicated by turbidity and exotherm).

Addition: Dropwise add the remaining p-bromotoluene solution over 30-45 minutes,
maintaining a gentle reflux. Stir for an additional 1 hour at reflux to ensure complete
formation of the Grignard reagent.

Stannylation: Cool the Grignard solution to 0°C. Dissolve trimethyltin chloride (19.9 g) in 30
mL anhydrous

and add it dropwise to the Grignard reagent.

Completion: Allow the mixture to warm to room temperature and stir for 12 hours (overnight)
or reflux for 2 hours to drive the reaction to completion.

Workup: Carefully quench with saturated aqueous

(50 mL) at 0°C. Separate the organic layer. Extract the aqueous phase with

(
mL).

Purification: Dry combined organics over

, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation
(approx. bp 85-90°C at 2 mmHg) or rapid filtration through a neutral alumina plug (using
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hexanes) to remove magnesium salts.

Pathway B: The Organolithium Route (High
Efficiency)

Lithium-Halogen exchange provides a faster, cleaner generation of the aryl nucleophile at low
temperatures, minimizing side reactions like Wurtz coupling.

Mechanism

Protocol

Reagents:

e p-Bromotoluene (1.71 g, 10 mmol)

e n-Butyllithium (10.5 mmol, 2.5 M in hexanes)
o Trimethyltin chloride (2.0 g, 10 mmol)

e Anhydrous THF (30 mL)

Step-by-Step Methodology:

o Setup: Flame-dry a Schlenk flask and purge with Argon. Add p-bromotoluene and anhydrous
THF.

« Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise via syringe
over 10 minutes. Stir at -78°C for 30-60 minutes.

o Transmetallation: Add a solution of trimethyltin chloride in THF (or solid if handled rapidly
under inert gas) to the reaction mixture at -78°C.

e Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The solution
typically turns from yellow/orange to colorless.

e Workup: Quench with water (10 mL). Extract with diethyl ether (
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mL).
 Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 100% Hexanes). Note:
Arylstannanes are non-polar and elute near the solvent front.

Pathway C: Palladium-Catalyzed Stannylation

This route is preferred when the aryl halide is sensitive to strong bases (Grignard/Lithium) or
when avoiding the direct handling of highly volatile trimethyltin chloride is desired.

Mechanism
Protocol

Reagents:

p-Bromotoluene (1.0 equiv)

Hexamethyldistannane (

) (1.1 equiv)

(5 mol%)

Toluene (degassed)[1]
Step-by-Step Methodology:

e Setup: In a glovebox or under strict Argon flow, combine p-bromotoluene,
hexamethyldistannane, and

in a pressure tube or Schlenk flask.

o Reaction: Add degassed toluene. Seal the vessel and heat to 110°C for 12-16 hours. The
solution will typically darken (Pd black precipitation) upon completion.

o Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium
residues.
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 Purification: Concentrate the filtrate. The byproduct

is volatile and toxic; it must be removed carefully (often co-distills or is removed via washings
with aqueous KF, which converts it to insoluble polymeric

). Flash chromatography (Hexanes) yields the pure product.

Characterization Data

The identity of the synthesized compound should be verified using NMR spectroscopy.

Property Value | Description

Physical State Colorless oil

~85-90°C @ 2 mmHg (estimated based on

Boiling Point
PhSnMe3)
7.40 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.35 (s,
3H, Ar-Me), 0.28 (s, 9H,
NMR (CDCI3) .
, with
satellites)
Aromatic carbons (~138, 136, 129, 128 ppm),
Ar-Me (2+ppm);
NMR (CDCI3)
€-9.5 ppm)
~ -28 ppm (relative to
NMR

)

Safety & Toxicology (Mandatory)

Hazard Class:Severe Neurotoxin Trimethyltin compounds are significantly more toxic than their
tributyltin analogs due to higher volatility and water solubility, allowing rapid absorption and
crossing of the blood-brain barrier.
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Handling Protocols

e Engineering Controls: All weighing, transfers, and reactions must occur inside a certified
chemical fume hood.

« PPE:

o Gloves: Standard nitrile gloves are permeable to organotins. Use Silver Shield (Laminate)
gloves as the primary barrier, with nitrile gloves worn over them for dexterity.

o Eye/Face: Chemical splash goggles.
o Body: Lab coat and closed-toe shoes.
o Waste Disposal:
o Do NOT mix with general organic waste.

o Quench all tin residues with aqueous oxidants (e.g., bleach) if specified by local safety
officers, or segregate into a specific "Organotin Waste" container.

o Clean all glassware with a solvent rinse (collected as tin waste) before standard washing.

Emergency Response

» Skin Contact: Wash immediately with soap and water for 15 minutes. Seek immediate
medical attention. Symptoms (headache, vertigo, visual disturbances) may be delayed by
24-72 hours.

o Spill: Evacuate the area. Do not attempt cleanup without SCBA if the spill is significant and
outside a hood.

References
e Synthesis of Arylstannanes via Grignard

o Smith, P. J. "Chemistry of Tin."[2] Springer, 1998. (General reference for organotin
synthesis via Grignard reagents).
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o BenchChem. "Synthesis of Organotin Compounds.”

o Palladium-Catalyzed Stannylation

o Azizian, H., Eaborn, C., & Pidcock, A. "Synthesis of arylstannanes from aryl halides and
hexamethyldistannane.” Journal of Organometallic Chemistry, 1981, 215(1), 49-58.

« Toxicity of Trimethyltin

o Occupational Safety and Health Administration (OSHA). "Organotin Compounds Safety
Data."

o PubChem.[3] "Trimethyltin Chloride - Safety and Hazards."
e Compound Data (CAS 937-12-2)

o Chem960. "Stannane, trimethyl(4-methylphenyl)- CAS 937-12-2."[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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